N-(2-pyridinyl)pentanamide
Description
N-(2-pyridinyl)pentanamide is a pentanamide derivative featuring a 2-pyridinyl substituent. This article compares this compound with these analogs, focusing on synthesis, pharmacokinetics, and biological activity.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,11,12,13) |
InChI Key |
ADVLXXUYKSRXMP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)pentanamide: Anthelmintic Derivative
Key Findings :
- Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding 69% with 99% purity (HPLC) .
- Pharmacokinetics :
- Biological Activity: Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with slower onset (immobilization at 48 h vs. 24 h for albendazole) . Lower cytotoxicity: No toxicity to human/animal cells at therapeutic doses, unlike albendazole (30–50% cell viability reduction) .
Table 1: Physicochemical and Pharmacokinetic Comparison
Piperazine-Linked Pentanamides: Dopamine Receptor Targeting
Examples :
- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)
- N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)
Key Findings :
Sulfonamide-Pentanamide Hybrids: Antibacterial Agents
Examples :
- N4-Valeroylsulfathiazole (23), N4-Valeroylsulfacetamide (24), N4-Valeroylsulfanilamide (25)
Key Findings :
Table 2: Heterocyclic Pentanamides Comparison
Pyridinyl and Pyridazinyl Derivatives: Structural Implications
- methoxyphenyl analogs.
- Binding Affinity : The 2-pyridinyl group could engage in π-π stacking or hydrogen bonding with biological targets, similar to pyridazinyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
